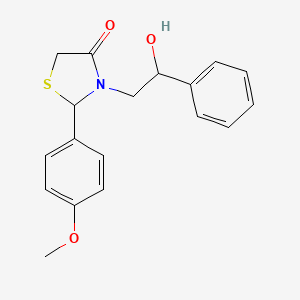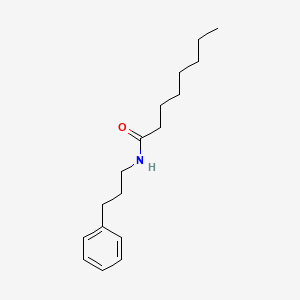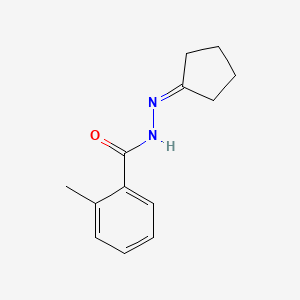
3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with hydroxyphenylethyl and methoxyphenyl groups, contributes to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-2-phenylethylamine with 4-methoxybenzaldehyde in the presence of a thiazolidinone-forming reagent, such as thioglycolic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(2-oxo-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one.
Reduction: Formation of 3-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidine.
Substitution: Formation of various substituted thiazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities, showing promise in preclinical studies.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anti-inflammatory and anticancer applications, it may modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one
- 3-(2-Hydroxy-2-phenylethyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 3-(2-Hydroxy-2-phenylethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
Uniqueness
The presence of the methoxy group in 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for specific applications.
Propiedades
Fórmula molecular |
C18H19NO3S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-22-15-9-7-14(8-10-15)18-19(17(21)12-23-18)11-16(20)13-5-3-2-4-6-13/h2-10,16,18,20H,11-12H2,1H3 |
Clave InChI |
KJBCYCNXZJIVLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2N(C(=O)CS2)CC(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B15150377.png)
![N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15150378.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate](/img/structure/B15150383.png)
![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B15150393.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15150399.png)
![[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B15150404.png)


![3-methyl-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B15150441.png)
![5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15150442.png)

![3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15150444.png)
![propan-2-yl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15150448.png)
![3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid](/img/structure/B15150458.png)
